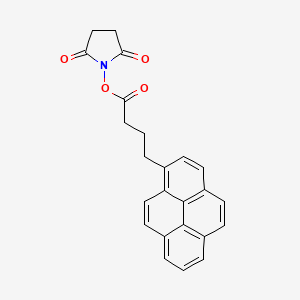
Guanosine 5'-Diphosphate Triammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-Diphosphate Triammonium Salt is a biochemical compound with the molecular formula C10H16N6O11P2 and a molecular weight of 458.22 . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-Diphosphate Triammonium Salt typically involves the phosphorylation of guanosine. One common method includes the reaction of guanosine with phosphoric acid derivatives under controlled conditions . The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of Guanosine 5’-Diphosphate Triammonium Salt involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5’-Diphosphate Triammonium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by agents such as sodium borohydride, leading to the formation of reduced guanosine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of guanosine, which are useful in different biochemical applications .
Wissenschaftliche Forschungsanwendungen
Guanosine 5’-Diphosphate Triammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Industry: Utilized in the production of nucleic acid-based products and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of Guanosine 5’-Diphosphate Triammonium Salt involves its interaction with specific molecular targets, such as G-proteins and other guanine nucleotide-binding proteins . It acts as a substrate or inhibitor in various biochemical pathways, influencing processes like signal transduction, protein synthesis, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-Triphosphate: Another guanine nucleotide with three phosphate groups, used in similar biochemical applications.
Guanosine 5’-Monophosphate: Contains a single phosphate group and is involved in different cellular processes.
Guanosine 5’-Diphosphate Sodium Salt: Similar to the triammonium salt but with sodium as the counterion.
Uniqueness
Guanosine 5’-Diphosphate Triammonium Salt is unique due to its specific ammonium counterions, which can influence its solubility and reactivity in biochemical assays. This makes it particularly useful in certain experimental conditions where other guanosine derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
79441-34-2 |
|---|---|
Molekularformel |
C₁₀H₁₆N₆O₁₁P₂ |
Molekulargewicht |
458.22 |
Synonyme |
Guanosine 5’-(Trihydrogen Diphosphate), Triammonium Salt; Triammonium Guanosine 5’-Diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





